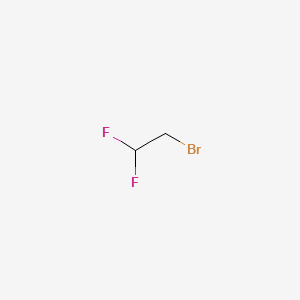

2-Bromo-1,1-difluoroethane

Overview

Description

2-Bromo-1,1-difluoroethane is an organic compound with the chemical formula C₂H₃BrF₂. It is characterized by the presence of bromine and fluorine atoms attached to an ethane backbone. This compound is known for its applications in various industries, including its use as a refrigerant, propellant in aerosol products, solvent in cleaning agents, and blowing agent in the production of foam materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1-difluoroethane can be synthesized through several methods. One common approach involves the halogenation of ethane derivatives. For instance, the reaction of 1,1-difluoroethane with bromine under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃). These reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions

Major Products Formed

Substitution Reactions: Products include 1,1-difluoroethanol and 1,1-difluoroethylamine.

Elimination Reactions: Products include 1,1-difluoroethylene

Scientific Research Applications

Applications in Organic Synthesis

2-Bromo-1,1-difluoroethane serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the following areas:

- Fluorinated Compounds : The compound is used to introduce fluorine atoms into organic molecules, enhancing their stability and reactivity. Fluorinated compounds are often more biologically active than their non-fluorinated counterparts, making them important in pharmaceuticals .

- Synthesis of Alkenes : Recent studies have demonstrated that this compound can be utilized to synthesize multi-halogenated alkenes through elimination reactions. These alkenes are pivotal in further chemical transformations and material science applications .

Case Study 1: Pharmaceutical Development

In pharmaceutical research, this compound has been employed as a precursor for synthesizing fluorinated drugs. For instance, a study highlighted its use in creating a novel class of anti-cancer agents where the introduction of fluorine was critical for enhancing drug efficacy and bioavailability . The compound's ability to modify biological activity through fluorination has led to significant advancements in drug design.

Case Study 2: Agrochemical Applications

The compound has also found utility in agrochemicals. Research indicates that fluorinated herbicides exhibit improved performance over traditional compounds. By utilizing this compound as an intermediate, researchers have developed new herbicides that are more effective at lower application rates, thereby reducing environmental impact .

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-difluoroethane involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of alkenes .

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-2,2-difluoroethane

- 2,2-Difluoroethyl bromide

- 1,1-Difluoro-2-bromoethane

Uniqueness

2-Bromo-1,1-difluoroethane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo both substitution and elimination reactions makes it versatile in various chemical processes. Additionally, its applications in multiple industries highlight its importance and utility .

Biological Activity

2-Bromo-1,1-difluoroethane (C₂H₃BrF₂) is a halogenated organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

This compound can be synthesized through the catalytic addition of bromine to 1,1-difluoroethylene. The reaction typically requires the presence of a catalyst to enhance selectivity and yield. The synthesis process can be outlined as follows:

- Reactants : 1,1-Difluoroethylene and bromine.

- Catalyst : A suitable catalyst to facilitate the reaction.

- Process : The reaction proceeds under controlled conditions to yield this compound.

Biological Properties

Recent studies have highlighted several biological activities associated with this compound:

- Leishmanicidal Activity : The compound has demonstrated effectiveness against Leishmania species, which are responsible for leishmaniasis, a significant tropical disease.

- Trypanocidal Properties : It exhibits activity against Trypanosoma species, which cause diseases such as Chagas disease and sleeping sickness.

- Antimycobacterial Effects : There is evidence suggesting that this compound may possess antimycobacterial properties, potentially useful in combating tuberculosis.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Target | Observed Effect | Reference |

|---|---|---|---|

| Leishmanicidal | Leishmania spp. | Effective inhibition of growth | |

| Trypanocidal | Trypanosoma spp. | Significant reduction in viability | |

| Antimycobacterial | Mycobacterium spp. | Inhibition of bacterial growth |

Detailed Research Findings

A study focused on the synthesis of multi-halogenated compounds indicated that fluoroalkenes like this compound could lead to more potent biological activities compared to their non-fluorinated counterparts . The unique reactivity profile due to the presence of halogens enhances their interaction with biological systems.

Additionally, research into alternative refrigerants noted that the spectral analysis of compounds like this compound provides insights into their environmental impact and biological interactions .

Toxicological Profile

While exploring the compound's safety profile, it is essential to note that long-term exposure may not produce chronic adverse effects according to current literature; however, exposure should be minimized due to potential irritative properties . Acute toxicity assessments indicate that inhalation is the primary route of exposure in occupational settings .

Q & A

Q. Basic: What synthetic methodologies are effective for incorporating 2-bromo-1,1-difluoroethane into complex organic frameworks?

Answer:

this compound is widely used in nucleophilic substitution and fluorination reactions. A base-mediated approach (e.g., using NaH in DMF) enables its reaction with amines or alcohols to introduce gem-difluoroalkyl groups. For example, iterative additions of this compound at elevated temperatures (60–90°C) improve yields in multi-step syntheses, as demonstrated in the preparation of bromodomain inhibitors . Optimization requires careful control of stoichiometry, temperature, and reaction time to minimize side reactions like elimination.

Q. Basic: How can researchers ensure safe handling and disposal of this compound given regulatory restrictions?

Answer:

this compound is classified as a restricted halogenated solvent (0.1% concentration limit in some jurisdictions) due to its environmental persistence . Safe practices include:

- Using closed systems and fume hoods to prevent atmospheric release .

- Employing gas-tight syringes for small-scale transfers.

- Neutralizing waste via hydrolysis under basic conditions (e.g., NaOH/ethanol) to convert bromine and fluorine into less hazardous salts.

Documentation of disposal protocols is critical for institutional compliance.

Q. Advanced: How can thermodynamic properties of this compound be modeled for reaction optimization?

Answer:

Modified Benedict-Webb-Rubin (MBWR) equations, validated for structurally similar compounds like 1,1-difluoroethane, can predict vapor pressure, heat capacity, and phase behavior. Parameters such as critical temperature (Tc) and acentric factor (ω) derived from experimental vapor pressure data (e.g., ebulliometric measurements ) inform these models. Computational tools like Gaussian or COSMO-RS further refine predictions for solvent effects in fluorination reactions .

Q. Advanced: What analytical techniques resolve contradictions in spectral data for this compound derivatives?

Answer:

Discrepancies in NMR or mass spectra often arise from stereochemical or isotopic variations. For example:

- 19F NMR distinguishes between geminal and vicinal fluorine environments.

- Isotopic labeling (e.g., deuterated analogs) clarifies fragmentation patterns in GC-MS.

- X-ray crystallography or Rudolph’s double substitution method confirms regiochemistry in halogenated derivatives. Cross-referencing with computational simulations (DFT for vibrational spectra) enhances accuracy.

Q. Advanced: How do researchers address conflicting toxicity profiles of this compound in in vivo studies?

Answer:

While this compound lacks direct toxicological data, analogs like 1-chloro-1,1-difluoroethane show weak mutagenicity in screening assays but no carcinogenicity in chronic exposure studies . Mitigation strategies include:

- Limiting exposure to <25,000 ppm (based on LC50 extrapolation).

- Using cardiac monitoring during animal studies to detect arrhythmias induced by halogenated solvents.

- Prioritizing in vitro assays (Ames test, micronucleus assay) before in vivo trials.

Q. Basic: What are the key applications of this compound in fluoroorganic chemistry?

Answer:

The compound serves as:

- A fluorine source in synthesizing gem-difluoroalkyl ethers and amines via SN2 pathways .

- A building block for halogenated intermediates in pharmaceuticals (e.g., bromodomain inhibitors) .

- A cross-coupling partner in transition metal-catalyzed reactions, though catalyst selection (e.g., Pd vs. Cu) must account for bromine’s leaving-group propensity.

Q. Advanced: What strategies optimize reaction yields when using this compound in moisture-sensitive conditions?

Answer:

- Solvent choice : Anhydrous DMF or THF minimizes hydrolysis.

- Sequential reagent addition : Gradual introduction of this compound prevents exothermic side reactions .

- Inert atmosphere : N2 or Ar gas reduces oxidative decomposition.

- Real-time monitoring : FTIR or Raman spectroscopy tracks intermediate formation.

Properties

IUPAC Name |

2-bromo-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYROUWXXSWCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074403 | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-07-9 | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-bromo-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QR9XS58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.